molecular formula C8H17N3O B1627013 N-Isopropylpiperazine-1-carboxamide CAS No. 205116-57-0

N-Isopropylpiperazine-1-carboxamide

Cat. No.: B1627013
CAS No.: 205116-57-0
M. Wt: 171.24 g/mol
InChI Key: JJRVDRJMXJJPDM-UHFFFAOYSA-N
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Description

N-Isopropylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine family. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of monosubstituted piperazine derivatives, including this compound, can be achieved through a one-pot-one-step process from protonated piperazine without the need for a protecting group. This process involves heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Isopropylpiperazine-1-carboxamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of novel materials and compounds.

    Biology: It is studied for its potential therapeutic effects and interactions with biological systems.

    Medicine: It is investigated for its potential use in drug development and therapeutic applications.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

    N-Benzoylated Piperazine: This compound is similar in structure and undergoes conformational changes due to restricted rotation of the partial amide double bond.

    N-Boc Piperazine: This compound is synthesized via asymmetric lithiation and is used in various pharmaceutical applications.

Uniqueness: N-Isopropylpiperazine-1-carboxamide is unique due to its specific isopropyl substitution, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

N-propan-2-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7(2)10-8(12)11-5-3-9-4-6-11/h7,9H,3-6H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRVDRJMXJJPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587497
Record name N-(Propan-2-yl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205116-57-0
Record name N-(Propan-2-yl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzyl 4-(isopropylcarbamoyl)piperazine-1-carboxylate (3, 3.94 g, 12.9 mmol) in methanol (100 mL) was added 10% Pd/C (50% wet, 0.400 g) and the mixture was stirred under 1 atmosphere of hydrogen for 16 h. After this time, the mixture was filtered through Celite and the filtrate concentrated to afford the title compound (2.88 g, >99%): 1H NMR (300 MHz, CD3OD) δ 4.00-3.80 (m, 1H), 3.45-3.35 (m, 4H), 2.88-2.78 (m, 4H), 1.13 (d, J=6.5 Hz, 6H); Multimode MS m/z 172 [M+H]+.
Name
benzyl 4-(isopropylcarbamoyl)piperazine-1-carboxylate
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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